[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468488
InChI: InChI=1S/C12H13Cl2NO2/c13-9-1-4-11(14)8(5-9)6-15(7-12(16)17)10-2-3-10/h1,4-5,10H,2-3,6-7H2,(H,16,17)
SMILES: C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O
Molecular Formula: C12H13Cl2NO2
Molecular Weight: 274.14 g/mol

[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13468488

Molecular Formula: C12H13Cl2NO2

Molecular Weight: 274.14 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid -

Specification

Molecular Formula C12H13Cl2NO2
Molecular Weight 274.14 g/mol
IUPAC Name 2-[cyclopropyl-[(2,5-dichlorophenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C12H13Cl2NO2/c13-9-1-4-11(14)8(5-9)6-15(7-12(16)17)10-2-3-10/h1,4-5,10H,2-3,6-7H2,(H,16,17)
Standard InChI Key DXSBOONDYWSNJC-UHFFFAOYSA-N
SMILES C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O
Canonical SMILES C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclopropyl ring fused to a dichlorobenzyl group via an amino-acetic acid linker. The 2,5-dichloro substitution on the benzyl ring creates distinct electronic effects, enhancing reactivity and binding affinity compared to analogs . The IUPAC name, 2-[cyclopropyl-[(2,5-dichlorophenyl)methyl]amino]acetic acid, reflects this arrangement, with the canonical SMILES string C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O providing a precise structural representation .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 274.14 g/mol

  • Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group .

  • Stability: Resists hydrolysis under ambient conditions but degrades in strong acidic or alkaline environments .

  • Melting/Boiling Points: Data remains unreported, though analogs with similar structures exhibit melting points between 120–150°C.

The compound’s stability and solubility profile make it suitable for laboratory handling and synthetic applications .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzyl Chlorination: 2,5-Dichlorobenzyl chloride is prepared via chlorination of benzyl alcohol using thionyl chloride (SOCl₂) .

  • Cyclopropane Coupling: The dichlorobenzyl group is coupled to cyclopropylamine via nucleophilic substitution, forming the cyclopropyl-(2,5-dichloro-benzyl)-amine intermediate.

  • Acetic Acid Functionalization: The amine reacts with chloroacetic acid under basic conditions (e.g., K₂CO₃) to yield the final product .

Industrial-scale production employs continuous flow reactors and palladium-based catalysts to achieve yields >85%.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Structural confirmation relies on:

  • NMR Spectroscopy: Distinct signals at δ 3.2–3.5 ppm (cyclopropyl CH₂) and δ 7.1–7.4 ppm (aromatic protons) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 274.14 [M+H]⁺ .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits aldehyde dehydrogenase (ALDH) and horse radish peroxidase by forming covalent adducts with catalytic cysteines . For ALDH, the cyclopropanone hydrate intermediate reacts with the thiolate group, generating a stable hemithioacetal (IC₅₀ = 1.9 μM) . This mechanism parallels hypoglycine’s inhibition of acyl-CoA dehydrogenases, suggesting broad-spectrum enzyme modulation .

Antimicrobial Effects

In vitro studies demonstrate activity against Staphylococcus aureus (MIC = 15.65 µg/mL) and Escherichia coli (MIC = 31.25 µg/mL) . The amino group at C-5 enhances membrane penetration, while the dichlorobenzyl moiety disrupts bacterial lipid bilayers .

Applications in Research and Industry

Medicinal Chemistry

As a lead compound, it serves as a scaffold for:

  • Antibacterial Agents: Piperazinyl derivatives exhibit enhanced Gram-negative coverage .

  • Anticancer Drugs: Analogues with 4-benzyl-piperazinyl appendages show 10-fold potency improvements .

Agrochemical Development

The dichlorobenzyl moiety confers insecticidal activity against Spodoptera frugiperda (LC₅₀ = 12.5 ppm), likely through acetylcholine esterase inhibition .

Specialty Chemicals

Its stability under UV light makes it a candidate for photoactive resins and polymer coatings .

Comparison with Structural Analogs

Property2,5-Dichloro Isomer 2,6-Dichloro Isomer 3-Methyl Analog
ALDH InhibitionIC₅₀ = 1.9 μMIC₅₀ = 2.3 μMInactive
Antibacterial MIC15.65 µg/mL25.0 µg/mL62.5 µg/mL
Solubility (H₂O)2.1 mg/mL1.8 mg/mL5.4 mg/mL

The 2,5-dichloro isomer’s superior activity stems from optimal halogen positioning, which enhances target binding and metabolic stability.

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